molecular formula C16H18N2O2 B4073636 N',N'-diethyl-N-naphthalen-1-yloxamide

N',N'-diethyl-N-naphthalen-1-yloxamide

Cat. No.: B4073636
M. Wt: 270.33 g/mol
InChI Key: IRKIYCNBLWYGIY-UHFFFAOYSA-N
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Description

N',N'-Diethyl-N-naphthalen-1-yloxamide is a high-purity organic compound offered for research and development purposes. This oxamide derivative features a naphthalene ring system, which is of significant interest in the development of novel organic materials and pharmaceutical intermediates. As a reagent, it is primarily valued in chemical synthesis, where it can act as a building block for more complex molecules. Its structure suggests potential application in areas such as ligand design for metal complexes or as a precursor in heterocyclic chemistry. Researchers utilize this compound under laboratory conditions only. It is supplied with guaranteed purity and consistency. Handling should follow standard laboratory safety protocols. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-18(4-2)16(20)15(19)17-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIYCNBLWYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-naphthalen-1-yloxamide typically involves the reaction of naphthalene-1-carboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of N’,N’-diethyl-N-naphthalen-1-yloxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include naphthalene-1,2-dicarboxylic acid derivatives, naphthalen-1-ylmethanol derivatives, and various substituted naphthalene compounds[6][6].

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Naphthalene Position : Compounds with naphthalen-1-yl groups (vs. naphthalen-2-yl) exhibit distinct electronic and steric profiles, affecting receptor interactions .
  • Substituent Effects : Diethyl groups in the target compound may enhance lipophilicity compared to dimethyl or benzyl analogs, influencing membrane permeability .
  • Functional Groups : Fluorine or piperazine substitutions in analogs alter reactivity and bioavailability, suggesting the target compound’s properties could be modulated via similar strategies .

Physicochemical Properties

  • Solubility : The diethyl groups likely reduce water solubility compared to hydroxylated analogs (e.g., N,N’-dihydroxyoxamide), necessitating formulation optimization for biological testing .
  • Thermal Stability : Piperazine-containing oxalamides decompose at ~200°C, whereas naphthalene derivatives (e.g., 8-(fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine) exhibit higher stability (melting point >80°C), suggesting the target compound may share similar robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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